molecular formula C19H23NO3 B1679249 Reboxetine CAS No. 71620-89-8

Reboxetine

Cat. No. B1679249
CAS RN: 71620-89-8
M. Wt: 313.4 g/mol
InChI Key: CBQGYUDMJHNJBX-RTBURBONSA-N
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Description

Reboxetine, sold under the brand name Edronax among others, is a drug of the norepinephrine reuptake inhibitor (NRI) class, marketed as an antidepressant by Pfizer for use in the treatment of major depression . It has also been used off-label for panic disorder and attention deficit hyperactivity disorder (ADHD) .


Molecular Structure Analysis

Reboxetine is an a-ariloxybenzyl derivative of morpholine . It has a molecular formula of C19H23NO3 . The average mass is 313.391 Da and the monoisotopic mass is 313.167786 Da .


Chemical Reactions Analysis

Reboxetine’s electrochemical redox behavior was studied using cyclic voltammetry and square-wave voltammetry . It was found that Reboxetine was reduced at the hanging mercury drop electrode (HMDE) and oxidized at the glassy carbon electrode (GCE) with reversible adsorption controlled and irreversible diffusion controlled processes respectively .


Physical And Chemical Properties Analysis

Reboxetine has a molecular formula of C19H23NO3 . The average mass is 313.391 Da and the monoisotopic mass is 313.167786 Da .

Scientific Research Applications

Emotional and Cognitive Processing

Reboxetine, a selective noradrenaline reuptake inhibitor, shows significant effects on emotional and cognitive processing. It has been associated with reduced amygdala responses to fearful faces and increased activation in response to happy facial expressions, suggesting a modulation of the neural substrates of emotional processing, which could help normalize the negative bias seen in conditions like depression and anxiety (Norbury et al., 2007). Additionally, reboxetine has been shown to facilitate memory for positive self-referent material, indicating its influence on cognitive processing related to self-perception (Miskowiak et al., 2007).

Social Behavior and Adaptation

Reboxetine may play a role in improving social behavior and adaptation. A study found that it increases cooperative social behavior and social drive, which might be crucial for social adaptation. This effect was observed through behavioral changes such as increased agreeableness, reduced eye contact in social interactions, and faster speech during reading tasks, indicating an enhancement in social interaction capabilities (Tse & Bond, 2003).

Neurochemical Effects

Reboxetine's impact on stress-induced monoamine efflux showcases its neurochemical effects. Acute and chronic administration of reboxetine resulted in increased extracellular norepinephrine and dopamine in the frontal cortex during stress, implying that reboxetine's noradrenergic and dopaminergic modulation may be integral to its antidepressant mechanism (Page & Lucki, 2002).

Treatment of ADHD

Reboxetine has been evaluated for its efficacy in treating attention-deficit/hyperactivity disorder (ADHD), particularly in cases resistant to other treatments like methylphenidate. Studies have shown a significant decrease in ADHD symptoms with mild and transient adverse effects, suggesting its potential as a treatment option for this condition (Ratner et al., 2005; Tehrani-Doost et al., 2008).

Narcolepsy Treatment

In a pilot study, reboxetine displayed potential stimulant and anticataplectic effects in patients with narcolepsy. The treatment led to significant improvements in daytime sleepiness and reduction in cataplexy, suggesting that noradrenergic mechanisms might be relevant in controlling wakefulness (Larrosa et al., 2001).

Safety And Hazards

Reboxetine should be handled with care to avoid dust formation. It’s recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18/h3-11,18-20H,2,12-14H2,1H3/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQGYUDMJHNJBX-RTBURBONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048257, DTXSID401315414
Record name Reboxetine
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Record name (R,R)-(-)-Reboxetine
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Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Solubility: greater than 5 mg/mL in water /Mesylate/
Record name Reboxetine
Source DrugBank
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Record name REBOXETINE
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Mechanism of Action

Reboxetine is a selective inhibitor of noradrenaline reuptake. It inhibits noradrenaline reuptake in vitro to a similar extent to the tricyclic antidepressant desmethylimipramine. Reboxetine does not affect dopamine or serotonin reuptake and it has low in vivo and in vitro affinity for adrenergic, cholinergic, histaminergic, dopaminergic and serotonergic receptors., Reboxetine is a highly selective and potent inhibitor of noradrenaline reuptake. It has only a weak effect on the 5-HT reuptake and does not affect the uptake of dopamine. Noradrenaline reuptake inhibition and the consequent increase of noradrenaline availability in the synaptic cleft and modification of noradrenergic transmission, reportedly is among the most relevant mechanisms of action of known antidepressant drugs.
Record name Reboxetine
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Product Name

Reboxetine

CAS RN

71620-89-8, 105017-38-7, 98769-81-4
Record name Reboxetine
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Record name (R,R)-(-)-Reboxetine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Reboxetine [INN:BAN]
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Record name Reboxetine
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Record name Reboxetine
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Record name (R,R)-(-)-Reboxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REBOXETINE
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Record name REBOXETINE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

170-171 °C (Mesylate salt), 170-171 °C
Record name Reboxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00234
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name REBOXETINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18,700
Citations
EHF Wong, MS Sonders, SG Amara, PM Tinholt… - Biological …, 2000 - Elsevier
… Given the pharmacological profile, reboxetine is expected to be a selective and potent tool for psychopharmacological research. The use of reboxetine in the clinic will also help clarify …
Number of citations: 431 www.sciencedirect.com
M Hajós, JC Fleishaker, JK Filipiak‐Reisner… - CNS drug …, 2004 - Wiley Online Library
… In the treatment of major depression, reboxetine … reboxetine had only minimal sedative and cardiovascular liabilities, probably due to increased pharmacological specificity of reboxetine …
Number of citations: 274 onlinelibrary.wiley.com
D Eyding, M Lelgemann, U Grouven, M Härter… - bmj, 2010 - bmj.com
Objectives To assess the benefits and harms of reboxetine … the impact of potential publication bias in trials of reboxetine. … of reboxetine versus placebo by up to 115% and reboxetine …
Number of citations: 465 www.bmj.com
P Dostert, MS Benedetti, I Poggesi - European Neuropsychopharmacology, 1997 - Elsevier
… In conclusion, reboxetine seems to be an antidepressant with negligible interference with the pharmacokinetics of other drugs thus fewer drug–drug interactions are expected. …
Number of citations: 177 www.sciencedirect.com
GD Burrows, KP Maguire… - Journal of Clinical …, 1998 - psychiatrist.com
… observed at last assessment in 74% of reboxetine-treated patients compared with 20% of … efficacy of reboxetine was maintained over the 12-month study period. Reboxetine was well …
Number of citations: 142 www.psychiatrist.com
J Massana - Journal of Clinical psychiatry, 1998 - psychiatrist.com
… the efficacy and tolerability of reboxetine, a selective norepinephrine reuptake … reboxetine (8–10 mg/day) or fluoxetine (20–40 mg/day) over 8 weeks. The overall efficacy of reboxetine …
Number of citations: 132 www.psychiatrist.com
JC Fleishaker - Clinical pharmacokinetics, 2000 - Springer
… clearance of reboxetine, so that the dosage of reboxetine may … reboxetine, confirming the lack of involvement of CYP2D6. There is no pharmacokinetic interaction between reboxetine …
Number of citations: 116 link.springer.com
ME Page - CNS drug reviews, 2003 - Wiley Online Library
… In a study designed to determine whether reboxetine had … did not exhibit intrinsic activity, reboxetine potently inhibited (IC50 … by reboxetine and it was found that reboxetine interacts with …
Number of citations: 51 onlinelibrary.wiley.com
E Szabadi, CM Bradshaw, PF Boston… - Human …, 1998 - Wiley Online Library
Reboxetine is a novel antidepressant with a potent noradrenaline uptake‐inhibiting property, but with little affinity for neurotransmitter receptors. Desipramine is a classical tricyclic …
Number of citations: 42 onlinelibrary.wiley.com
KJ Holm, CM Spencer - CNS drugs, 1999 - Springer
… Most clinical studies of reboxetine were of 4 to 8 weeks’ duration and are published in … and tolerability of reboxetine because data are limited for some studies. Nevertheless, reboxetine (…
Number of citations: 49 link.springer.com

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